

EPZ011989: A Technical Guide to a Potent and Selective EZH2 Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: EPZ011989 hydrochloride

Cat. No.: B8180834

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

EPZ011989 is a potent, selective, and orally bioavailable small molecule inhibitor of the enhancer of zeste homolog 2 (EZH2), a histone methyltransferase.^{[1][2][3]} As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a critical role in epigenetic regulation through the methylation of histone H3 on lysine 27 (H3K27), a mark associated with gene silencing.^[1] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, particularly B-cell lymphomas.^{[1][3]} This document provides a comprehensive overview of the chemical structure, properties, and biological activity of EPZ011989, serving as a technical resource for researchers in oncology and drug discovery.

Chemical Structure and Properties

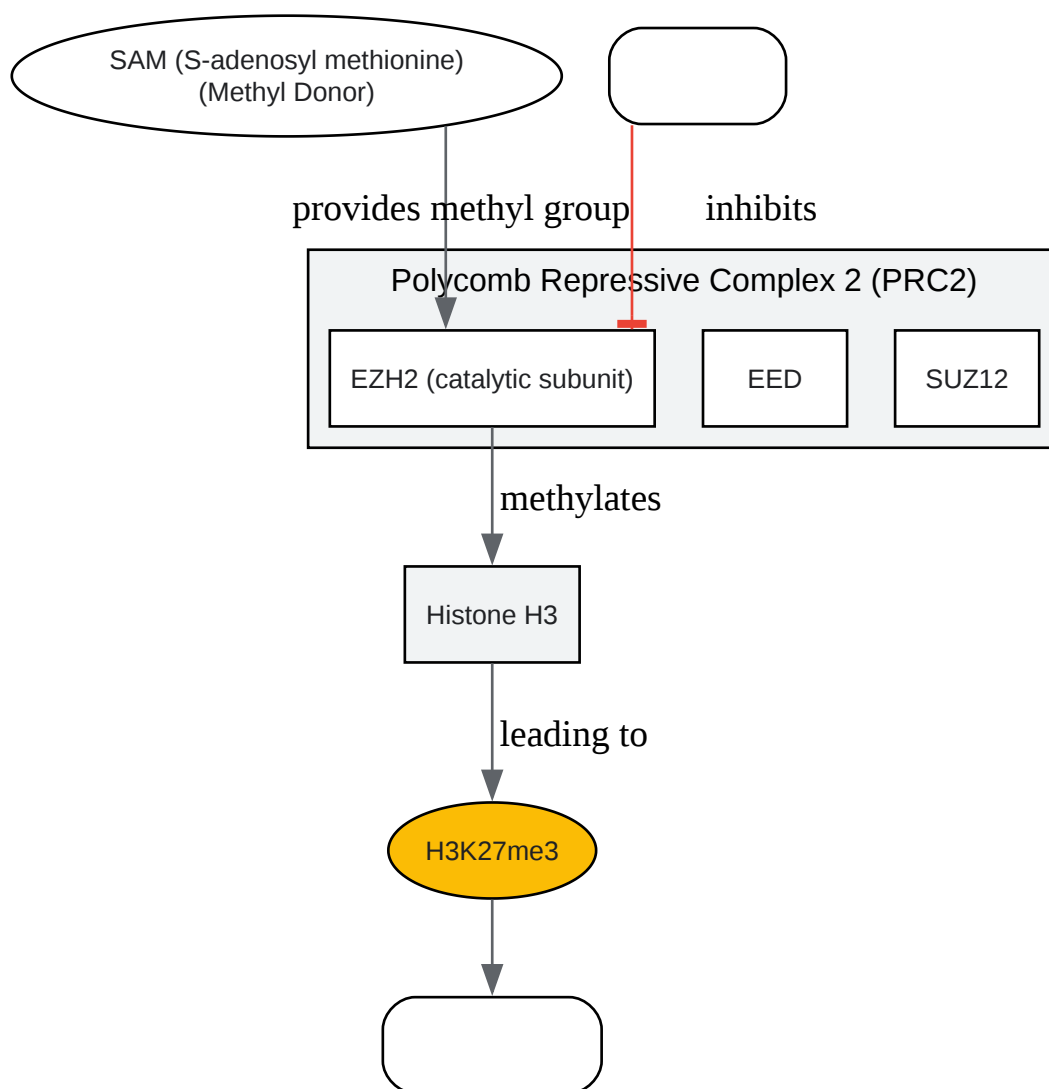
EPZ011989, with the chemical name N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-(ethyl((trans)-4-((2-methoxyethyl)(methyl)amino)cyclohexyl)amino)-2-methyl-5-(3-morpholinoprop-1-yn-1-yl)benzamide, is a pyridone-containing compound.^[1] Its structure is optimized for potent and selective binding to the S-adenosyl-L-methionine (SAM) binding pocket of EZH2.^[1]

Property	Value	Reference
Molecular Formula	C35H51N5O4	[4] [5]
Molecular Weight	605.8 g/mol	[4]
CAS Number	1598383-40-4	[5] [6]
Appearance	Crystalline solid	[5]
Solubility	DMSO: 10 mg/mL, Ethanol: 20 mg/mL	[5]

Mechanism of Action and Biological Activity

EPZ011989 is a highly potent inhibitor of both wild-type and mutant forms of EZH2, with a K_i value of less than 3 nM.[\[1\]](#)[\[2\]](#)[\[6\]](#) It exhibits high selectivity for EZH2 over other histone methyltransferases, including a >15-fold selectivity against the closely related EZH1.[\[1\]](#)[\[2\]](#) By inhibiting EZH2, EPZ011989 leads to a reduction in global H3K27 methylation levels, which in turn reactivates the expression of silenced tumor suppressor genes.[\[1\]](#)[\[6\]](#)

Signaling Pathway



[Click to download full resolution via product page](#)

Caption: EZH2 Signaling Pathway and Inhibition by EPZ011989.

In Vitro and In Vivo Efficacy

EPZ011989 has demonstrated significant anti-proliferative activity in various cancer cell lines, particularly those with EZH2 mutations.[6] In vivo studies using mouse xenograft models of human B-cell lymphoma have shown robust tumor growth inhibition upon oral administration of EPZ011989.[1][7]

Quantitative Biological Data

Parameter	Cell Line/Model	Value	Reference
Ki (EZH2 inhibition)	Mutant and Wild-Type	< 3 nM	[1][2][6]
IC50 (cellular H3K27 methylation)	WSU-DLCL2 (Y641F mutant)	94 nM	[6][8]
Lowest Cytotoxic Concentration (LCC)	WSU-DLCL2	208 nM	[6][8]
In Vivo Efficacy (Tumor Growth Inhibition)	KARPAS-422 xenograft	Significant at 250 and 500 mg/kg BID	[1]

Pharmacokinetic Properties

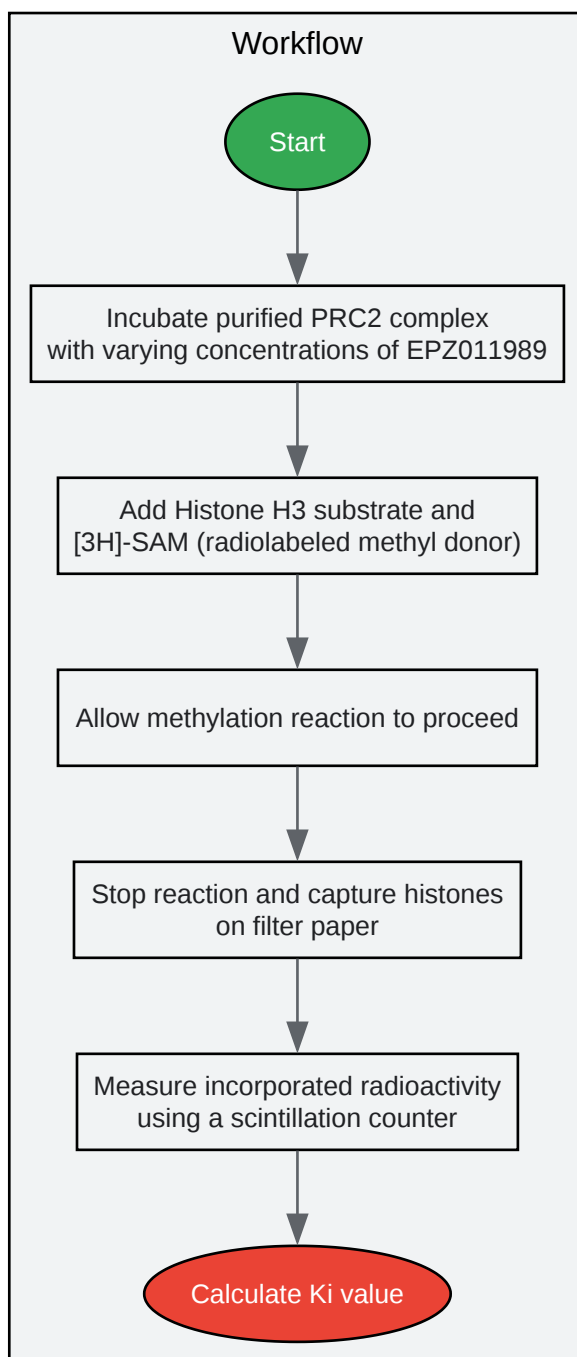
EPZ011989 exhibits favorable pharmacokinetic properties, including oral bioavailability and metabolic stability, making it a suitable candidate for in vivo studies and potential clinical development.[1][6]

Parameter	Species	Value	Reference
Oral Bioavailability	Mouse	Orally active	[6]
Dosing Regimen (in vivo)	Mouse	250-1000 mg/kg, single or BID	[1][6]

Experimental Protocols

EZH2 Inhibition Assay (Biochemical)

A common method to determine the inhibitory constant (Ki) is a radiometric assay using purified PRC2 complex, a histone H3 substrate, and radiolabeled SAM.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Epz011989 | C35H51N5O4 | CID 73670548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. EPZ011989, A Potent, Orally-Available EZH2 Inhibitor with Robust in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [EPZ011989: A Technical Guide to a Potent and Selective EZH2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8180834#chemical-structure-and-properties-of-epz011989>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com